molecular formula C31H31ClN4O3 B10875405 1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide

1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B10875405
M. Wt: 543.1 g/mol
InChI Key: FMIYFWSCUFULAY-UHFFFAOYSA-N
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Description

This compound, with a molecular formula of

C21H19ClN2O3\text{C}_{21}\text{H}_{19}\text{ClN}_2\text{O}_3C21​H19​ClN2​O3​

, is a fascinating member of the piperidine-based heterocyclic family. Its structure combines a quinoline moiety, a phenyl group, and a morpholine ring. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 6-chloro-2-oxo-4-phenylquinoline with N-[4-(morpholin-4-yl)phenyl]piperidine-3-carboxamide. The reaction typically occurs under suitable solvent conditions and with appropriate catalysts.

Industrial Production:: While industrial-scale production methods may vary, laboratories often employ efficient synthetic strategies to obtain this compound in reasonable yields.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to modified functional groups.

    Substitution: Substituents on the phenyl ring can be replaced by various nucleophiles.

    Cyclization: Intramolecular cyclization reactions may occur due to the presence of the piperidine and morpholine rings.

Common Reagents and Conditions::
    Oxidizing agents like potassium permanganate (

    Oxidation: KMnO4\text{KMnO}_4KMnO4​

    ) or chromium trioxide (

    CrO3\text{CrO}_3CrO3​

    ). Reducing agents such as lithium aluminum hydride (

    Reduction: LiAlH4\text{LiAlH}_4LiAlH4​

    ) or hydrogen gas (catalyzed by palladium on carbon).

    Substitution: Nucleophiles like amines or alkoxides.

    Cyclization: Acidic or basic conditions to promote ring closure.

Major Products:: The specific products depend on the reaction conditions and the substituents involved. Isolated intermediates or derivatives may exhibit distinct properties.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its diverse reactivity.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Biological Activity: Investigate its effects on cellular processes, receptors, or enzymes.

    Drug Development: Assess its pharmacological properties and potential therapeutic applications.

Industry::

    Materials Science: Explore its use in materials, coatings, or sensors.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related quinoline-based structures. Its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C31H31ClN4O3

Molecular Weight

543.1 g/mol

IUPAC Name

1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-N-(4-morpholin-4-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C31H31ClN4O3/c32-23-8-13-27-26(19-23)28(21-5-2-1-3-6-21)29(31(38)34-27)36-14-4-7-22(20-36)30(37)33-24-9-11-25(12-10-24)35-15-17-39-18-16-35/h1-3,5-6,8-13,19,22H,4,7,14-18,20H2,(H,33,37)(H,34,38)

InChI Key

FMIYFWSCUFULAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6CCOCC6

Origin of Product

United States

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